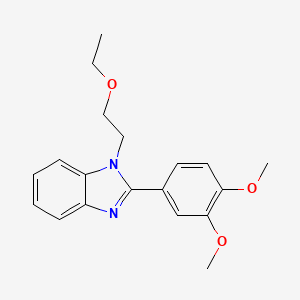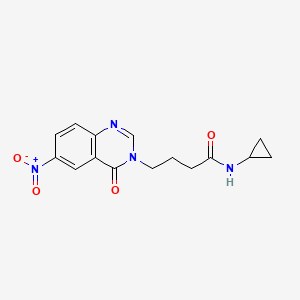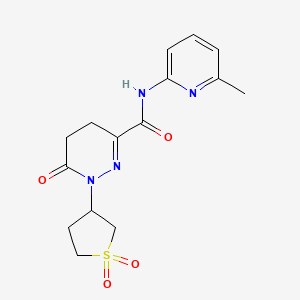![molecular formula C28H28N2O6 B11130886 5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130886.png)
5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-PROPOXYBENZOYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes various functional groups such as methoxy, hydroxy, propoxy, and pyridinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-PROPOXYBENZOYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Introduction of Functional Groups: The methoxy, hydroxy, propoxy, and pyridinyl groups are introduced through various chemical reactions such as alkylation, acylation, and substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure consistent quality and quantity of the product.
化学反応の分析
Types of Reactions
5-(2,3-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-PROPOXYBENZOYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
科学的研究の応用
5-(2,3-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-PROPOXYBENZOYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 5-(2,3-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-PROPOXYBENZOYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity.
Pathways: It may affect various cellular pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to 5-(2,3-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-PROPOXYBENZOYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE include:
3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of various organic compounds.
Pyridinium Salts: Known for their diverse applications in organic synthesis and medicinal chemistry.
Uniqueness
The uniqueness of 5-(2,3-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-PROPOXYBENZOYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and its potential applications across multiple fields of research. Its complex structure allows for a wide range of chemical modifications and biological activities, making it a valuable compound for scientific investigation.
特性
分子式 |
C28H28N2O6 |
|---|---|
分子量 |
488.5 g/mol |
IUPAC名 |
(4Z)-5-(2,3-dimethoxyphenyl)-4-[hydroxy-(4-propoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H28N2O6/c1-4-15-36-20-12-10-19(11-13-20)25(31)23-24(21-8-5-9-22(34-2)27(21)35-3)30(28(33)26(23)32)17-18-7-6-14-29-16-18/h5-14,16,24,31H,4,15,17H2,1-3H3/b25-23- |
InChIキー |
IXBHETSOZXWSGS-BZZOAKBMSA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=C(C(=CC=C4)OC)OC)/O |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=C(C(=CC=C4)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11130809.png)
methanolate](/img/structure/B11130814.png)
![N-(3-methoxypropyl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11130815.png)

![methyl 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B11130823.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(2-furyl)ethyl]propanamide](/img/structure/B11130826.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130837.png)

![(5Z)-2-[(E)-2-phenylethenyl]-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11130851.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11130854.png)
![(5Z)-5-(3-fluorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11130868.png)



